molecular formula C19H23N5O6 B2726668 2-((7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid CAS No. 941873-96-7

2-((7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid

Cat. No. B2726668
CAS RN: 941873-96-7
M. Wt: 417.422
InChI Key: UFZNAPMKGPOVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid is a useful research compound. Its molecular formula is C19H23N5O6 and its molecular weight is 417.422. The purity is usually 95%.
BenchChem offers high-quality 2-((7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Complex molecules similar to the one often undergo detailed synthesis and characterization processes to understand their chemical properties and potential applications. For example, research on the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside, demonstrates the intricate methods involved in producing and studying compounds with unique functionalities (B. Piekarska‐Bartoszewicz & Andrzej Tcmeriusz, 1993). Similarly, the synthesis and structural characterization of triorganotin(IV) complexes provide insights into how complex molecules interact with metals, offering potential pathways for developing new materials or catalysts (T. Baul et al., 2002).

Biological Evaluation and Applications

Research on compounds with specific structural features, such as phenoxy acetic acid derivatives, highlights their potential in biological applications. For instance, novel series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides have been synthesized and evaluated for their antibacterial and antifungal activities, showcasing the therapeutic potential of such molecules (R. Dahiya et al., 2006). Additionally, the synthesis, characterization, antioxidant, and selective xanthine oxidase inhibitory studies of transition metal complexes of novel amino acid-bearing Schiff base ligand indicate a route to discovering new antioxidant agents or pharmaceuticals (M. Ikram et al., 2015).

Advanced Material Development

The synthesis of fluorescent amino acids, like the rac-(7-hydroxycoumarin-4-yl)ethylglycine, from compounds structurally related to the one mentioned, opens up possibilities for creating novel bioimaging tools or probes (M. Braun & T. Dittrich, 2010). Furthermore, research into the use of phloretic acid for enhancing the reactivity of molecules towards benzoxazine ring formation suggests potential applications in creating new polymers or materials with specific properties (Acerina Trejo-Machin et al., 2017).

properties

IUPAC Name

2-[[7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O6/c1-3-11-5-4-6-13(7-11)30-10-12(25)9-24-15-16(21-18(24)20-8-14(26)27)23(2)19(29)22-17(15)28/h4-7,12,25H,3,8-10H2,1-2H3,(H,20,21)(H,26,27)(H,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZNAPMKGPOVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC(=O)O)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16805230

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